molecular formula C21H25NO7 B565920 Narcotolinogendiol CAS No. 5876-41-5

Narcotolinogendiol

Cat. No.: B565920
CAS No.: 5876-41-5
M. Wt: 403.431
InChI Key: WOYYIFFMYWHOFQ-MSOLQXFVSA-N
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Description

Narcotolinogendiol (CAS 5876-41-5) is a steroidal derivative with the molecular formula C₂₀H₂₃NO₇ and a molecular weight of 389.4 g/mol . Its structure includes a steroidal backbone conjugated with sulfate and glucuronide moieties, as evidenced by its InChIKey (YJFLKQCTMVJZLG-AEFFLSMTSA-N) and SMILES notation (OC@@H[C@H]1C2C(=C3C(=CC=2CCN1C)OCO3)O) . Key physicochemical properties include a melting point of 194–196°C, solubility in DMSO and methanol (slight), and a calculated hydrophobicity parameter (XLogP = 1.4) .

Properties

IUPAC Name

(5R)-5-[(S)-hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFLKQCTMVJZLG-AEFFLSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Narcotolinogendiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Narcotolinogendiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound (S)-1-Hydroxy-N-Methylcanadine
Core Structure Steroid with sulfate-glucuronide Benzylisoquinoline alkaloid
Molecular Formula C₂₀H₂₃NO₇ C₂₁H₂₃NO₅
Molecular Weight 389.4 g/mol 377.4 g/mol
Hydrogen Bond Donors 4 3
XLogP 1.4 2.1 (estimated)
Solubility DMSO, methanol (slight) Polar organic solvents

Enzymatic Substrate Specificity

This compound shows markedly lower affinity for key enzymes in BIA pathways compared to noscapine precursors. For example:

  • AT1 (Acetyltransferase): Exhibits a Km of 16.47 µM for (S)-1,13-dihydroxy-N-methylcanadine but shows minimal activity with this compound as an acetyl acceptor, indicating steric or electronic incompatibility .

Table 2: Enzyme Kinetic Parameters

Enzyme Substrate Km (µM) Catalytic Efficiency (kcat/Km)
AT1 (S)-1,13-Dihydroxy-N-methylcanadine 16.47 Not reported
AT1 This compound N/A Minimal activity
CYP82X1 (S)-1-Hydroxy-N-methylcanadine 10.55 High (preferred substrate)
CYP82X1 (S)-1-Hydroxy-13-O-acetyl-N-methylcanadine 4.88 Higher (lower Km)

Pharmacological and Industrial Potential

While BIAs like noscapine have well-documented roles as antitussive and anticancer agents, this compound’s applications are underexplored.

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